molecular formula C14H21N B2833937 2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline CAS No. 49584-65-8

2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2833937
CAS No.: 49584-65-8
M. Wt: 203.329
InChI Key: ZHYQUVAZTCEITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C14H21N It is a derivative of tetrahydroquinoline, characterized by the presence of five methyl groups attached to the quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline typically involves the alkylation of tetrahydroquinoline with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete methylation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using transition metal catalysts can also be employed to facilitate the methylation reactions, ensuring high selectivity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its fully saturated form.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoline derivatives with varying degrees of oxidation.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methyl groups can enhance its binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-methyl: Used as an alternative to the trityl group for side-chain protection of amino acids.

    1,2,2,6,6-Pentamethyl-4-piperidyl derivatives: Commonly used in the synthesis of stabilizers and antioxidants.

Uniqueness

2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and physical properties. Its high degree of methylation enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,2,4,6,7-pentamethyl-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-9-6-12-11(3)8-14(4,5)15-13(12)7-10(9)2/h6-7,11,15H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYQUVAZTCEITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C(=C2)C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.